4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,4-dimethylphenyl group. This compound is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethylphenylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or seizure control. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and functional groups.
Isoxazolidines: Similar in structure but contain an additional nitrogen atom in the ring.
Thiazolidinediones: Contain a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethylphenyl group enhances its stability and bioactivity compared to other oxazolidinediones .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-8(5-7(6)2)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChI Key |
QSVBHPRGVOQNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)C |
Origin of Product |
United States |
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